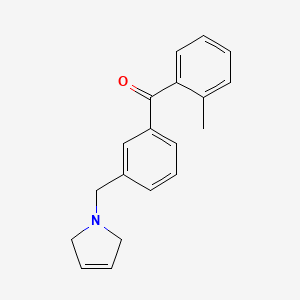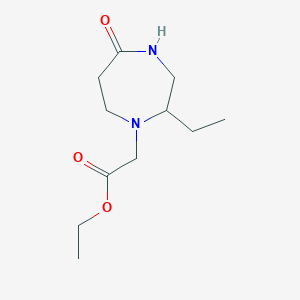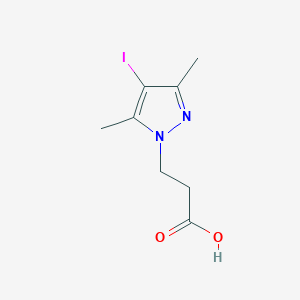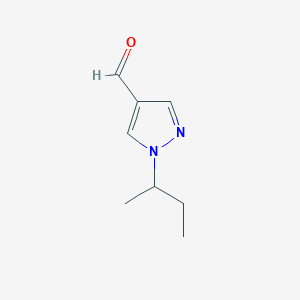
2-Methyl-3'-(3-pyrrolinomethyl) benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3'-(3-pyrrolinomethyl) benzophenone is a useful research compound. Its molecular formula is C19H19NO and its molecular weight is 277.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolism and Effects on Endocrine Activity
2-Methyl-3'-(3-pyrrolinomethyl) benzophenone, as part of the benzophenone family, has been studied for its metabolism and effects on endocrine activity. Watanabe et al. (2015) explored the metabolism of benzophenone-3 (BP-3), a related compound, by liver microsomes. They found that BP-3 metabolites exhibited varying degrees of estrogenic and anti-androgenic activities, impacting endocrine function (Watanabe et al., 2015).
Photocatalytic Degradation Studies
Wang et al. (2019) investigated photocatalytic degradation of BP-3 using PbO/TiO2 and Sb2O3/TiO2 photocatalysts. This study is crucial for understanding how to mitigate the environmental impact of BP-3, especially in water sources (Wang et al., 2019).
Biodegradation by Bacterial Strains
Jin et al. (2019) isolated a bacterial strain, Methylophilus sp. FP-6, capable of degrading BP-3. This research provides insights into potential bioremediation strategies for BP-3 contamination (Jin et al., 2019).
Water Treatment Technologies
Yang and Ying (2013) explored the oxidation of BP-3 during water treatment with ferrate(VI). Their findings suggest that ferrate(VI) treatment can be an effective method for removing hydroxylated benzophenone derivatives in water, which is relevant for ensuring water safety and quality (Yang & Ying, 2013).
Photoinitiating Behavior in UV-Curing Systems
Cheng, Zhang, and Shi (2012) studied benzophenone derivatives with tertiary amine groups used as photoinitiators in UV-curing acrylate systems. Understanding the behavior of these compounds under UV light is crucial for various industrial applications (Cheng, Zhang, & Shi, 2012).
Impact on the Nervous System
Wnuk and Kajta (2021) discussed the potential risks of benzophenone-3, a closely related compound, for the nervous system, particularly its ability to cross the blood-brain barrier and impact neuronal cells. This research highlights the importance of understanding the neurotoxic effects of benzophenone derivatives (Wnuk & Kajta, 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-15-7-2-3-10-18(15)19(21)17-9-6-8-16(13-17)14-20-11-4-5-12-20/h2-10,13H,11-12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEZFDOTDOLPDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CC=CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643464 |
Source


|
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-59-8 |
Source


|
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{1-[(Methylamino)methyl]cyclopentyl}methanol](/img/structure/B1327127.png)

![2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1327131.png)


![2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327138.png)
![6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1327140.png)
![3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1327141.png)


![(2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B1327151.png)


![Pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1327156.png)
